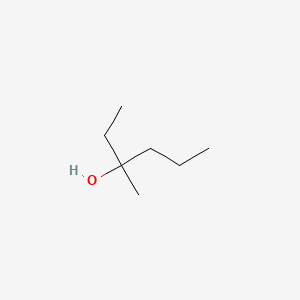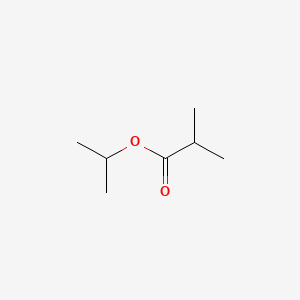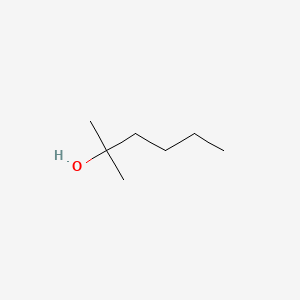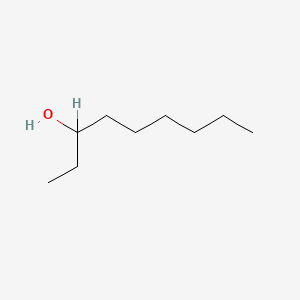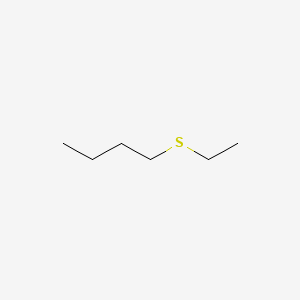
Dibenzofuran-4-carboxylic acid
Overview
Description
Dibenzofuran-4-carboxylic acid is a chemical compound characterized by a dibenzofuran skeleton attached to a carboxylic acid group at the fourth position. This structure renders it valuable in organic synthesis and material science research . The molecular formula of this compound is C13H8O3, and it has a molecular weight of 212.2 g/mol .
Mechanism of Action
Target of Action
Dibenzofuran-4-carboxylic acid is a synthetic precursor . It has been used in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and S. mansoni histone deacetylase 8 (HDAC8) inhibitors . .
Mode of Action
It is known that benzofuran compounds, a class to which this compound belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways related to these processes.
Pharmacokinetics
It is known that this compound is a synthetic precursor , suggesting that it may be metabolized into other compounds in the body.
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have various molecular and cellular effects.
Action Environment
Spillage is unlikely to penetrate soil, and it may form an explosible dust-air mixture if dispersed .
Biochemical Analysis
Biochemical Properties
The carboxylic acid group in Dibenzofuran-4-carboxylic acid serves as a crucial functional handle, facilitating further chemical modifications through reactions such as esterification, amidation, and coupling reactions, which are fundamental in building molecular complexity .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of this compound. It has been used in the synthesis of S. mansoni histone deacetylase 8 (HDAC8) inhibitors , suggesting potential roles in modulating gene expression and cellular metabolism.
Molecular Mechanism
Its role as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and HDAC8 inhibitors suggests that it may interact with various biomolecules in these contexts .
Temporal Effects in Laboratory Settings
This compound is stable with a storage temperature of -20°C and has a shelf life of at least 4 years
Metabolic Pathways
Benzofuran compounds are known to undergo two major catabolic routes: lateral and angular dioxygenation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzofuran-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another method includes the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Esterification and Amidation: The carboxylic acid group serves as a crucial functional handle, facilitating further chemical modifications.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogenating agents like chlorine or bromine.
Friedel-Crafts Reactions: Often conducted in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: Involves the reaction with alcohols in the presence of an acid catalyst.
Amidation: Involves the reaction with amines under appropriate conditions.
Major Products:
Halogenated this compound: Formed through halogenation.
Ester and Amide Derivatives: Formed through esterification and amidation reactions.
Scientific Research Applications
Dibenzofuran-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential use in the treatment of parasitic diseases such as schistosomiasis.
Industry: Employed in the development of organic light-emitting devices and other advanced materials.
Comparison with Similar Compounds
Dibenzofuran: A parent compound with a similar structure but lacking the carboxylic acid group.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran.
Benzofuran-2-carboxylic Acid: A related compound with the carboxylic acid group at the second position.
Uniqueness: Dibenzofuran-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position, which provides a functional handle for further chemical modifications. This makes it particularly valuable in synthetic chemistry and material science research .
Properties
IUPAC Name |
dibenzofuran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAWCXKHJSJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307275 | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-05-2 | |
| Record name | 4-Dibenzofurancarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzofuran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?
A1: this compound can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where this compound reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







